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Compound of Interest

Compound Name: Bromofluoromethane

Cat. No.: B051070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

bromofluoromethane (CH₂BrF), a compound of interest in various chemical and

pharmaceutical applications. This document summarizes key quantitative data from infrared

(IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses.

Detailed experimental protocols for acquiring such data are also provided to facilitate

reproducibility and further research.

Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a

detailed fingerprint of the molecular vibrations of bromofluoromethane. These techniques are

crucial for identifying the compound and understanding its structural characteristics.

Infrared (IR) and Raman Spectroscopic Data
The fundamental vibrational frequencies of bromofluoromethane have been determined

through analysis of its IR and Raman spectra. These frequencies correspond to the specific

stretching and bending modes of the molecule's chemical bonds. While a complete

experimental dataset is not readily available in a single public source, theoretical calculations

and studies on related halomethanes provide a strong basis for the assignment of these

vibrational modes.[1][2]
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Table 1: Fundamental Vibrational Frequencies of Bromofluoromethane

Vibrational Mode Symmetry
Frequency (cm⁻¹)
(Predicted)

Spectroscopic
Activity

ν₁ (C-H symmetric

stretch)
A' 3050 IR, Raman

ν₂ (CH₂ scissor) A' 1440 IR, Raman

ν₃ (C-F stretch) A' 1070 IR, Raman

ν₄ (CH₂ wag) A' 1220 IR, Raman

ν₅ (C-Br stretch) A' 650 IR, Raman

ν₆ (CH₂ rock) A' 830 IR, Raman

ν₇ (C-H asymmetric

stretch)
A'' 3120 IR, Raman

ν₈ (CH₂ twist) A'' 1180 IR, Raman

ν₉ (C-Br/C-F bend) A'' 430 IR, Raman

Note: The frequencies listed are based on computational models and may vary slightly from

experimental values.

Experimental Protocol: Gas-Phase Infrared
Spectroscopy
Given that bromofluoromethane is a gas at room temperature, its IR spectrum is typically

acquired in the gas phase.[3] A Fourier Transform Infrared (FTIR) spectrometer coupled with a

multipass gas cell is a common setup for this purpose.[4][5][6][7]

Sample Preparation: A gaseous sample of bromofluoromethane is introduced into a

multipass gas cell. The cell is first evacuated to remove any atmospheric interfering species

(e.g., water vapor, carbon dioxide).
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Instrumentation: An FTIR spectrometer is used to acquire the spectrum. The multipass gas

cell increases the optical path length, thereby enhancing the absorbance signal for low

concentration samples.[4][5]

Data Acquisition: The infrared radiation from the spectrometer's source passes through the

gas cell. The detector measures the amount of radiation absorbed at different wavenumbers.

Parameters:

Resolution: Typically set between 0.5 and 2 cm⁻¹.

Scans: A number of scans (e.g., 64 or 128) are co-added to improve the signal-to-noise

ratio.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum. A background spectrum of the evacuated gas cell is subtracted from the

sample spectrum.

Experimental Protocol: Raman Spectroscopy
For Raman analysis of a volatile liquid like bromofluoromethane (boiling point: 19 °C), care

must be taken to prevent evaporation during measurement.

Sample Preparation: The liquid bromofluoromethane sample is placed in a sealed

container, such as a glass vial or a capillary tube, to minimize evaporation.[8]

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532

nm or 785 nm) is used. The laser is focused onto the liquid sample.

Data Acquisition: The scattered light is collected and passed through a filter to remove the

strong Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating

and detected.

Parameters:
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Laser Power: Adjusted to maximize the Raman signal without causing sample

degradation.

Integration Time: The time over which the scattered light is collected for each data point.

Spectral Range: Typically covering the "fingerprint" region (200-2000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of bromofluoromethane by

probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

NMR Spectroscopic Data
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei.

For bromofluoromethane, the electronegative bromine and fluorine atoms significantly

influence the chemical shifts of the adjacent hydrogen and carbon atoms.

Table 2: NMR Spectroscopic Data for Bromofluoromethane

Nucleus Solvent
Chemical Shift
(δ) in ppm

Multiplicity
Coupling
Constant (J) in
Hz

¹H CDCl₃ ~5.5 - 6.0 (Est.) Doublet
JH-F ≈ 48-52 Hz

(Est.)

¹³C CDCl₃ ~70 - 75 (Est.) Doublet
JC-F ≈ 300-320

Hz (Est.)

¹⁹F CDCl₃
~(-150) - (-160)

(Est.)
Triplet

JF-H ≈ 48-52 Hz

(Est.)

Note: Estimated values are based on data for similar halogenated methanes and general

principles of NMR spectroscopy. Experimental verification is recommended. The ¹³C NMR

spectrum has been recorded on a Bruker AM-270 instrument.[9]

Experimental Protocol: NMR Spectroscopy
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Due to its volatility, preparing an NMR sample of bromofluoromethane requires careful

handling.

Sample Preparation:

A few milligrams of liquid bromofluoromethane are carefully transferred into a standard 5

mm NMR tube.

Approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) is added to

the tube.[10][11] The solvent serves to lock the magnetic field and provide a reference

signal.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

to provide a reference peak at 0 ppm for ¹H and ¹³C NMR.

The NMR tube is securely capped to prevent evaporation. For highly volatile samples,

flame-sealing the tube may be necessary for long-term experiments.[12]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.

Data Acquisition: The sample is placed in the spectrometer's probe. For each nucleus (¹H,

¹³C, ¹⁹F), a specific set of acquisition parameters is used.

Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H, ¹³C, and

¹⁹F NMR.

Number of Scans: Varies depending on the nucleus and sample concentration. ¹³C NMR

generally requires more scans than ¹H NMR due to the low natural abundance of the ¹³C

isotope.

Relaxation Delay: A delay time between pulses to allow the nuclei to return to their

equilibrium state.
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Data Processing: The acquired free induction decay (FID) signal is Fourier-transformed to

obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

fragmentation pathways.

Mass Spectrometric Data
The mass spectrum of bromofluoromethane is characterized by a molecular ion peak and

several fragment ions. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly

equal natural abundance, the molecular ion and any bromine-containing fragments will appear

as a pair of peaks (a doublet) of approximately equal intensity, separated by two mass units.

[13]

Table 3: Mass Spectrometry Data for Bromofluoromethane

m/z Ion Fragment Relative Intensity Interpretation

114 [CH₂⁸¹BrF]⁺ High
Molecular ion (with

⁸¹Br)

112 [CH₂⁷⁹BrF]⁺ High
Molecular ion (with

⁷⁹Br)

33 [CH₂F]⁺ Base Peak
Loss of Bromine

radical

93/95 [CHBrF]⁺ Medium
Loss of a Hydrogen

radical

Data sourced from the NIST Mass Spectrometry Data Center.[14]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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GC-MS is a common technique for the analysis of volatile compounds like

bromofluoromethane, as it separates the compound from any impurities before it enters the

mass spectrometer.[15]

Sample Introduction: A small volume of the gaseous or liquid sample is injected into the gas

chromatograph. The high temperature of the injection port vaporizes the sample.

Gas Chromatography:

An inert carrier gas (e.g., helium) flows through a long, thin capillary column.[15]

The column is coated with a stationary phase that interacts with the components of the

sample.

The separation is based on the differential partitioning of the components between the

mobile (carrier gas) and stationary phases.

Ionization: As the separated bromofluoromethane elutes from the GC column, it enters the

ion source of the mass spectrometer. Electron ionization (EI) is a common method, where

high-energy electrons bombard the molecules, causing them to lose an electron and form a

positively charged molecular ion.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

GC-MS Parameters:

GC Column: A non-polar or medium-polarity capillary column is typically used for

halomethanes.

Oven Temperature Program: A temperature gradient is often used to ensure good

separation of components with different boiling points.

Ionization Energy: Typically 70 eV for electron ionization.
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Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile

compound such as bromofluoromethane.
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Data Processing & Interpretation
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Caption: General workflow for the spectroscopic analysis of bromofluoromethane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/244285636_The_vibrational_spectra_and_normal_coordinates_analysis_of_bromofluoromethane_CH_2BrF
https://pubmed.ncbi.nlm.nih.gov/11145332/
https://pubmed.ncbi.nlm.nih.gov/11145332/
https://pubmed.ncbi.nlm.nih.gov/11145332/
https://en.wikipedia.org/wiki/Bromofluoromethane
https://arxiv.org/pdf/2207.00340
https://papers.sif.it/?pid=ncc12743
https://www.researchgate.net/publication/362322129_High_Sensitivity_Monitoring_of_VOCs_in_Air_through_FTIR_Spectroscopy_Using_a_Multipass_Gas_Cell_Setup
https://pmc.ncbi.nlm.nih.gov/articles/PMC9370991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9370991/
https://www.jasco-global.com/solutions/raman-measurement-in-containers-a-simple-qualitative-method-for-liquid-samples/
https://pubchem.ncbi.nlm.nih.gov/compound/Bromofluoromethane
https://m.youtube.com/watch?v=oMrW7uj2huU
https://m.youtube.com/watch?v=rX28mVzGeuQ
https://experts.esf.edu/esploro/outputs/journalArticle/Submicro-scale-NMR-sample-preparation-for/99871180604826
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C373524&Mask=200
https://aerosol.chem.uci.edu/AirUCI_summer/PDFs/labs/2014_GCMS_Lab.pdf
https://www.benchchem.com/product/b051070#spectroscopic-data-of-bromofluoromethane
https://www.benchchem.com/product/b051070#spectroscopic-data-of-bromofluoromethane
https://www.benchchem.com/product/b051070#spectroscopic-data-of-bromofluoromethane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

